Gardenin B is a natural product found in Citrus tankan, Citrus reticulata, and other organisms with data available.
Gardenin B
CAS No.: 2798-20-1
Cat. No.: VC21333093
Molecular Formula: C19H18O7
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2798-20-1 |
---|---|
Molecular Formula | C19H18O7 |
Molecular Weight | 358.3 g/mol |
IUPAC Name | 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3 |
Standard InChI Key | LXEVSYZNYDZSOB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O |
Introduction
Chemical Structure and Properties
Gardenin B, with the IUPAC name 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, has a molecular formula of C₁₉H₁₈O₇ and a molecular weight of 358.34 g/mol . Structurally, it contains a flavone skeleton with four methoxy groups at positions 6, 7, 8, and 4', and a hydroxyl group at position 5 . This specific pattern of substitution contributes to its unique biological activities and physicochemical properties.
The compound is characterized by three fused rings typical of flavonoids, with various functional groups attached at specific positions. The presence of both hydrophilic (hydroxyl) and hydrophobic (methoxy) groups contributes to its moderate solubility profile and ability to interact with various biological targets. The hydroxyl group at position 5 is particularly significant as it replaces the methoxy group found in tangeretin, resulting in different biological activities between these related compounds .
Structural Identification Markers
Gardenin B can be identified through various analytical methods, with its unique InChI Key (LXEVSYZNYDZSOB-UHFFFAOYSA-N) and SMILES notation (COc1ccc(cc1)-c1cc(=O)c2c(O)c(OC)c(OC)c(OC)c2o1) serving as important identifiers for database searches and chemical analysis . These structural identifiers are crucial for accurately distinguishing Gardenin B from closely related flavonoids in research settings.
Natural Sources and Occurrence
Gardenin B has been isolated from various plant sources, with significant documentation of its presence in Baccharis scandens . As a member of the flavonoid class of plant metabolites, it is part of the broader family of polyphenols that are widely distributed in the plant kingdom . These compounds often serve protective functions in plants, including defense against ultraviolet radiation, pathogens, and herbivores.
The natural occurrence of Gardenin B in plant tissues is consistent with the distribution patterns of other flavonoids, which are commonly found in leaves, flowers, and fruits of various plant species. The extraction and isolation of Gardenin B from natural sources typically involve various chromatographic techniques, which have been optimized to obtain pure compounds for biological testing and structural characterization.
Biological Activities
Antiproliferative Properties
Gardenin B exhibits superior antiproliferative activity against multiple cancer cell lines, including lung, breast, colon, hepatic, and leukemia cells, as well as in keratinocytes . Research specifically investigating its effects on human leukemia cell lines found that Gardenin B was highly cytotoxic against HL-60 and U-937 cells, with IC₅₀ values ranging between 1.6 and 3.0 μM . This demonstrates its potent anticancer potential at relatively low concentrations.
Importantly, studies have shown that Gardenin B has no significant cytotoxic effects against quiescent or proliferating human peripheral blood mononuclear cells . This selective toxicity towards cancer cells while sparing normal cells is a highly desirable characteristic for potential anticancer agents, suggesting Gardenin B may have a favorable therapeutic index.
Apoptotic Effects
The antiproliferative effects of Gardenin B are accompanied by the concentration- and time-dependent induction of apoptosis, as evidenced by DNA fragmentation, formation of apoptotic bodies, and an increase in the sub-G1 ratio . These are classic hallmarks of programmed cell death, indicating that Gardenin B's cytotoxicity is mediated through specific cellular pathways rather than through general toxicity.
Comparative studies with quercetin, one of the best-studied bioflavonoids, indicate that Gardenin B is a more potent cytotoxic and apoptotic inducer . This superior activity positions Gardenin B as a promising compound for further investigation in cancer research, potentially offering advantages over currently studied flavonoids.
Molecular Mechanisms
The cell death induced by Gardenin B involves multiple molecular mechanisms, which have been characterized in detail. These mechanisms include:
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Significant induction of caspase-2, -3, -8, and -9 activities, indicating activation of both intrinsic and extrinsic apoptotic pathways
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Cleavage of initiator caspases (caspase-2, -8, and -9), executioner caspase-3, and poly(ADP-ribose) polymerase (PARP), which are critical events in the apoptotic cascade
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Concentration-dependent generation of reactive oxygen species (ROS), suggesting that oxidative stress may play a role in the cytotoxic effects of Gardenin B
These molecular mechanisms collectively contribute to the potent apoptotic effects of Gardenin B on cancer cells, providing insights into its mode of action and potential therapeutic applications.
Physical and Chemical Properties
Gardenin B possesses distinct physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications. These properties are summarized in the following tables:
Table 1: Basic Physical Properties of Gardenin B
Table 2: Solubility and Partition Properties
Property | Value | Reference |
---|---|---|
Solubility in DMSO | 3.58 mg/mL (9.99 mM) | |
Solubility (ALOGPS) | 2.30e-02 g/L | |
LogS (ALOGPS) | -4.19 | |
LogP (ALOGPS) | 3.07 | |
XLogP3 | 3.3 |
Table 3: Molecular Properties
These physicochemical properties provide important information for understanding the behavior of Gardenin B in biological systems and for developing potential formulations for research or therapeutic purposes. The moderate lipophilicity (LogP values around 3) suggests balanced membrane permeability, while the hydrogen bonding capacity indicates potential for specific interactions with biological targets.
Classification and Taxonomy
Gardenin B belongs to several classification schemes that help contextualize its place within the broader spectrum of natural compounds. These classifications provide insights into its biosynthetic origins, structural relationships, and potential functional roles.
Phytochemical Classification
As a phytochemical, Gardenin B is classified within the following hierarchy:
This classification places Gardenin B within one of the largest and most diverse groups of natural products, the flavonoids, which are known for their various biological activities and widespread occurrence in the plant kingdom.
Structural Classification
From a structural perspective, Gardenin B is classified as:
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A tetramethoxyflavone
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A monohydroxyflavone
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An O-methylated flavonoid
These classifications reflect the specific pattern of substituents on the flavone skeleton, which distinguishes Gardenin B from other related compounds and contributes to its unique biological properties.
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